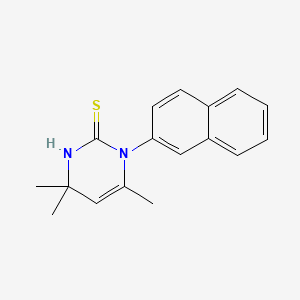

![molecular formula C18H13N5OS B5550115 10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B5550115.png)

10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

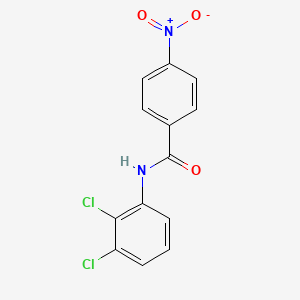

The synthesis of this compound involves the condensation of phthalic anhydride with appropriate hydrazides. This synthesis leads to the formation of polyheterocycles containing the pyrimido[2,1-a]phthalazine system, which includes the specific compound (Santagati, Santagati & Russo, 1991).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by a fused ring system, which is a common feature in many biologically active compounds. The presence of multiple rings and heteroatoms contributes to the compound's potential for interactions with various biological targets. However, specific details on the molecular structure of this compound are not provided in the available literature.

Chemical Reactions and Properties

This compound, as part of the tetrahydrobenzothieno and triazolopyrimidine derivatives, exhibits properties that make it a candidate for antimicrobial activities. These properties are largely due to the nature of the fused ring system and the presence of nitrogen atoms in the heterocyclic rings (Soliman et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Synthesis of Polycyclic Systems : Research has demonstrated the synthesis of new polyheterocycles containing the pyrimido[2,1-a]phthalazine system, including the compound , via condensation of phthalic anhydride with appropriate hydrazides (Santagati, Santagati, & Russo, 1991).

- Heteroaromatization Studies : Further studies involved heteroaromatization with 4-Hydroxycoumarin leading to the synthesis of various heterocyclic derivatives, including those related to the compound in focus (El-Agrody et al., 2001).

- Antimicrobial Potential : Tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, related structurally to the compound, have been synthesized and tested for antimicrobial activity, showing significant results against certain pathogens (Soliman et al., 2009).

Chemical Interactions and Properties

- Enaminones Reactions : Investigations into the reactions of enaminones with aminoheterocycles have provided insights into the synthesis of azolopyrimidines and related compounds, contributing to the understanding of chemical interactions involving similar structures (Almazroa, Elnagdi, & El‐Din, 2004).

- One-Pot, Three-Component Synthesis : Research has developed a simple and efficient method for synthesizing 2H-indazolo[2,1-b]phthalazine-triones derivatives, highlighting the potential for streamlined synthetic routes involving the compound of interest (Sayyafi et al., 2008).

Potential Applications and Activities

- Analgesic Activity : Some studies have focused on the synthesis and testing of new pyrazoles and triazoles bearing a phthalazine moiety for their analgesic activity, indicating the therapeutic potential of compounds with similar structures (Saad, Osman, & Moustafa, 2011).

- Electronic Aspects : Investigations into tetrahydrobenzothienopyrimidine derivatives have discussed their crystal and molecular structures, providing insights into the electronic aspects and aromaticity of such compounds, which could inform their functional applications (Gajda et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

16-thia-1,2,4,5,14-pentazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N5OS/c24-18-14-12-7-3-4-8-13(12)25-17(14)20-15-10-5-1-2-6-11(10)16-21-19-9-22(16)23(15)18/h1-2,5-6,9H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQNXCACPXHMEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C6=NN=CN6N4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-bromobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5550046.png)

![2-(3-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}-3-oxopropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5550058.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5550075.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5550091.png)

![2-[(3-amino-1-phenyl-1H-1,2,4-triazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5550100.png)

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![3-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5550155.png)